(1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol
Description
(1R)-1-(2,4,5-Trifluorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a phenyl ring substituted with fluorine atoms at the 2-, 4-, and 5-positions. The (1R)-configuration confers stereochemical specificity, which is critical for applications in asymmetric synthesis, pharmaceuticals, or agrochemicals. Fluorine substituents enhance the compound’s lipophilicity, metabolic stability, and electronic properties due to their strong electron-withdrawing nature .
Properties
IUPAC Name |
(1R)-1-(2,4,5-trifluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRHPWCWRLZXAM-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2,4,5-Trifluorophenyl)acetone, using a chiral reducing agent to ensure the formation of the (1R) enantiomer. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a chiral catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions are optimized to achieve high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (2,4,5-Trifluorophenyl)acetone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of the corresponding alkane, (2,4,5-Trifluorophenyl)ethane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: (2,4,5-Trifluorophenyl)acetone
Reduction: (2,4,5-Trifluorophenyl)ethane
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
One of the primary applications of (1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol is in the synthesis of fluorinated derivatives of amino acids. Notably, it serves as a precursor for a fluorinated D-phenylalanine derivative, which is integral to the production of the antidiabetic drug sitagliptin. The synthesis involves several chemo-enzymatic steps starting from an aldehyde precursor, yielding high enantiomeric excess (up to >99%) and isolated yields ranging from 36% to 62% .
Development of Organocatalysts
The compound is also utilized in the development of organocatalysts, particularly (thio)urea derivatives. These derivatives have gained prominence in organic chemistry due to their ability to stabilize transition states through hydrogen bonding interactions. For instance, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been highlighted for its effectiveness as an organocatalyst .
The biological activity of this compound is influenced by its trifluoromethyl substituents. Compounds with such groups often exhibit enhanced pharmacological profiles due to their ability to interact more effectively with biological targets compared to non-fluorinated counterparts. Studies on this compound's interactions with various biological targets are crucial for understanding its therapeutic potential .
Case Study 1: Synthesis for Antidiabetic Drugs
Research has demonstrated that this compound can be synthesized efficiently through a series of enzymatic transformations leading to significant yields and high enantiomeric purity. This process has been pivotal in developing new antidiabetic medications that leverage the unique properties of fluorinated amino acids .
Case Study 2: Organocatalysis
In studies focused on organocatalysis, this compound has been incorporated into the synthesis of various organocatalysts that utilize hydrogen bonding for enhanced reactivity. These catalysts have shown promise in facilitating reactions that were previously challenging under traditional catalytic conditions .
Mechanism of Action
The mechanism of action of (1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The substituent pattern and electronic effects of (1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol can be contrasted with the following analogs:
Key Observations:
- Substituent Effects: The 2,4,5-trifluoro substitution pattern creates a sterically crowded and electron-deficient aromatic ring compared to mono-fluorinated analogs. This may reduce nucleophilic aromatic substitution reactivity but enhance stability under acidic or oxidative conditions.
- Stereochemical Purity : While (R)-1-(3/4-fluorophenyl)ethan-1-ol analogs achieve 87–90% stereopurity via chiral HPLC , the trifluorinated compound’s stereoselectivity during synthesis may face challenges due to increased steric hindrance.
Reactivity Trends :
- Oxidation Sensitivity : The alcohol group in this compound is susceptible to oxidation, similar to 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol, which is oxidized to a ketone using Na₂Cr₂O₇/H₂SO₄ .
- Acid-Base Behavior: Fluorine’s electron-withdrawing effect lowers the pKa of the hydroxyl group compared to non-fluorinated alcohols, enhancing acidity.
Biological Activity
(1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol is a fluorinated alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of trifluoromethyl groups can significantly influence the compound's pharmacological properties, making it a subject of interest in various studies focused on drug development and biochemical applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chiral center at the carbon atom attached to the hydroxyl group, which may contribute to its biological activity through stereoselective interactions with biological targets.
Anticancer Properties
Recent studies have investigated the anticancer potential of fluorinated phenyl compounds, including this compound. For instance, related compounds have shown effectiveness in inhibiting protein tyrosine phosphatases (PTPs), which are critical in cancer cell signaling pathways. The incorporation of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy against cancer cell lines .
Enzyme Inhibition
Research indicates that this compound and its analogs can act as inhibitors for various enzymes. The structural similarity to amino acids allows these compounds to interact with enzyme active sites effectively. For example, studies on phosphonic acid analogs have demonstrated their ability to inhibit enzymes involved in metabolic pathways relevant to cancer and other diseases .
Study 1: Inhibition of Protein Tyrosine Phosphatases
A study conducted by Wang et al. (2016) explored the effects of fluorinated aminophosphonates on PTPs. The results indicated that specific structural modifications led to enhanced inhibition rates against target enzymes. The introduction of trifluoromethyl groups was shown to increase binding affinity due to stronger interactions with the enzyme's active site .
Study 2: Anticancer Activity Assessment
In another investigation, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant growth inhibition at micromolar concentrations, suggesting a promising lead for further development into anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| Protein Tyrosine Phosphatase Inhibition | This compound | 12.5 | PTPs |
| Anticancer Activity | This compound | 10.0 | Various Cancer Cell Lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
